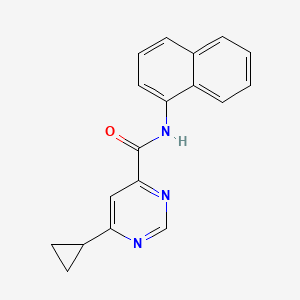
2-Methylpropanoyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropanoyl isothiocyanate is an organic compound with the molecular formula C5H7NOS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpropanoyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-methylpropanoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpropanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: It can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Addition Reactions: Reagents such as alcohols and thiols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
2-Methylpropanoyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 2-methylpropanoyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify the activity of enzymes by forming covalent bonds with nucleophilic amino acid residues. This modification can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer effects. The compound also activates molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
Comparison: 2-Methylpropanoyl isothiocyanate is unique due to its specific structural features and reactivity. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it has a branched alkyl group, which can influence its reactivity and biological activity. Allyl isothiocyanate and sulforaphane are known for their strong biological activities, but this compound offers distinct advantages in synthetic applications due to its stability and ease of handling .
Propriétés
IUPAC Name |
2-methylpropanoyl isothiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHWLLLJQDSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2495417.png)


![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2495423.png)
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)


![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2495436.png)
